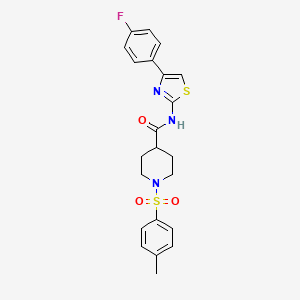

![molecular formula C20H18N2O6S B2748928 (Z)-methyl 2-(2-((2-phenoxyacetyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate CAS No. 895448-58-5](/img/structure/B2748928.png)

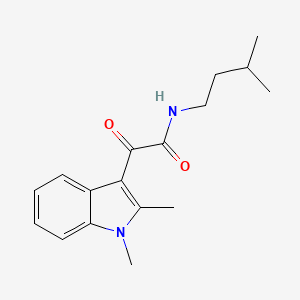

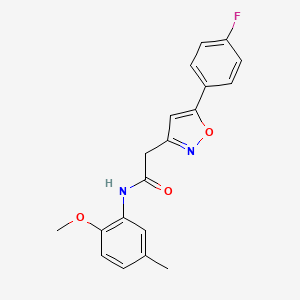

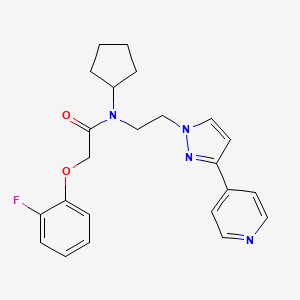

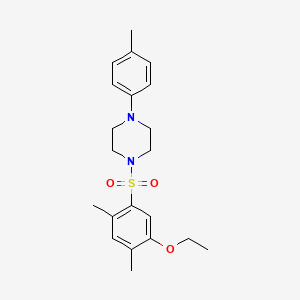

(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and dioxin rings, the introduction of the imino and acetyl groups, and the attachment of the methyl group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzothiazole and dioxin rings, the imino and acetyl groups, and the methyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications

Synthesis and Chemical Properties

- The compound is involved in the synthesis of intermediates for Cefixime, highlighting its utility in creating antibiotics. One such intermediate, 2-(2-Amino-4-thiazolyl)-2-[[(Z)-(t-butoxycarbonyl)methoxy]imino]-acetic acid 2-benzothiazolyl thioester, was synthesized from methyl acetoacetate with an overall yield of 17.9% through a one-pot synthesis process (Liu Qian-chun, 2010).

- This chemical framework is utilized in the development of novel molecules with potential biological activities, such as dual inhibitors of 5-lipoxygenase and cyclooxygenase. These inhibitors demonstrate selectivity towards these enzymes and are orally active in anti-inflammatory models (P. Unangst et al., 1994).

Biological Activities and Potential Therapeutic Applications

- A series of iminothiazolidin-4-one acetate derivatives synthesized from this compound showed significant inhibitory activity against aldose reductase (ALR2), suggesting potential for treating diabetic complications. The structure–selectivity relationships and binding modes were explored through docking and molecular dynamics simulations (Sher Ali et al., 2012).

- Its derivatives, specifically benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, have been synthesized and shown good antimicrobial activity against bacteria causing infections in various parts of the body. This underscores the potential of (Z)-methyl 2-(2-((2-phenoxyacetyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate derivatives in developing new antimicrobial agents (N. Mishra et al., 2019).

Chemical Modifications and Derivative Studies

- The molecule has been a key precursor in synthesizing MICA (Monoclonal Antibody against Carcinoembryonic Antigen) activated thioester, a crucial intermediate for antibiotics like Cefixime and Carumonam. Its synthesis showcases the compound's versatility in creating pharmacologically relevant intermediates (Tian Da-kui, 2009).

- The compound's derivatives have been explored for antimicrobial activities, demonstrating efficacy against various microbial strains. This further emphasizes the compound's role in synthesizing new antimicrobial agents with potential clinical applications (Gülhan Turan-Zitouni et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[2-(2-phenoxyacetyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S/c1-25-19(24)11-22-14-9-15-16(27-8-7-26-15)10-17(14)29-20(22)21-18(23)12-28-13-5-3-2-4-6-13/h2-6,9-10H,7-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMNJUHOKFEANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)COC4=CC=CC=C4)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2748851.png)

![9-(4-bromophenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2748856.png)

![2-Methyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2748860.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2748865.png)

![4-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2748868.png)